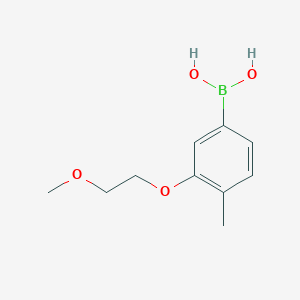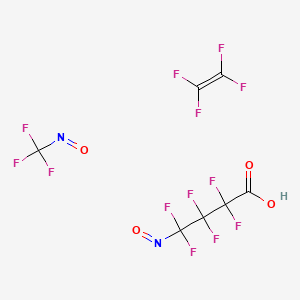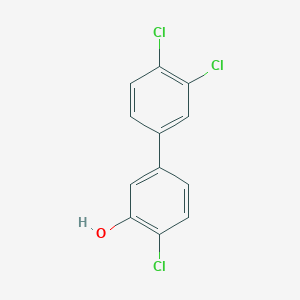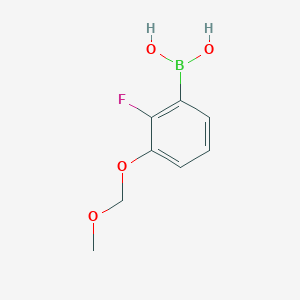
3-(2-Methoxyethoxy)-4-methylphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyethoxy)-4-methylphenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxyethoxy group and a methyl group.
Aplicaciones Científicas De Investigación
3-(2-Methoxyethoxy)-4-methylphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Safety and Hazards
Direcciones Futuras
The use of boronic acids, such as “3-(2-Methoxyethoxy)-4-methylphenylboronic acid”, in the design of fluorescent chemosensors has been highlighted in the literature . These chemosensors have potential applications in various fields, including biology, physiology, pharmacology, and environmental sciences .
Mecanismo De Acción
Target of Action
Similar compounds such as candoxatrilat, a potent inhibitor of neutral endopeptidase (nep, neprilysin, ec 342411), have been reported .
Mode of Action
Compounds with similar structures, such as candoxatril, have been reported to inhibit two metalloprotease enzymes, neutral endopeptidase and ace, resulting in an increased availability of natriuretic peptides that exhibit vasodilatory effects and, possibly, tissue protective effects .
Biochemical Pathways
It’s worth noting that similar compounds like candoxatrilat are known to affect the neutral endopeptidase pathway .
Result of Action
Similar compounds like candoxatrilat are known to increase the availability of natriuretic peptides, which exhibit vasodilatory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethoxy)-4-methylphenylboronic acid typically involves the reaction of this compound with boronic acid derivatives. One common method is the palladium-catalyzed cross-coupling reaction, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of solvents like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methoxyethoxy)-4-methylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where the methoxyethoxy and methyl groups influence the reactivity and regioselectivity of the reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Boronic esters and anhydrides.
Reduction: Boranes and boronate esters.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the methoxyethoxy and methyl substituents, making it less sterically hindered and more reactive.
4-Methylphenylboronic acid: Similar structure but without the methoxyethoxy group, leading to different reactivity and solubility properties.
3-Methoxyphenylboronic acid: Contains a methoxy group instead of a methoxyethoxy group, affecting its electronic properties and reactivity.
Uniqueness
3-(2-Methoxyethoxy)-4-methylphenylboronic acid is unique due to the presence of both methoxyethoxy and methyl groups on the phenyl ring. These substituents influence the compound’s reactivity, solubility, and ability to form stable complexes with nucleophiles. This makes it particularly useful in applications where specific reactivity and stability are required.
Propiedades
IUPAC Name |
[3-(2-methoxyethoxy)-4-methylphenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-8-3-4-9(11(12)13)7-10(8)15-6-5-14-2/h3-4,7,12-13H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXGOHWCGGBAKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)OCCOC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![8-Ethoxy-1,4-dioxaspiro[4.5]decane](/img/structure/B6330873.png)

